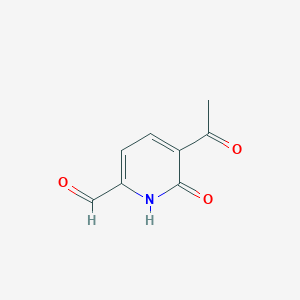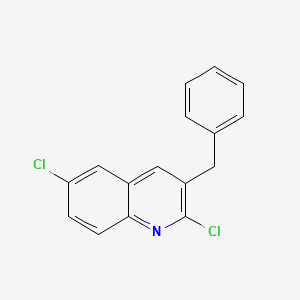
Aziridine, 1-methyl-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-methyl-2-methylene- is a unique organic compound characterized by a three-membered ring structure containing nitrogen. This compound is a subset of aziridines, which are known for their high strain energy due to the small ring size. The presence of an exocyclic methylene group (C=C double bond) attached to the ring makes this compound particularly interesting for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1-methyl-2-methylene- can be achieved through several methods. One common approach involves the deprotonation of N-benzamide intermediates followed by intramolecular addition of a nitrogen anion to an alkynyl group . Another method includes the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines under basic conditions .
Industrial Production Methods: Industrial production of aziridines typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions: Aziridine, 1-methyl-2-methylene- undergoes various chemical reactions, including:
Ring-opening reactions: Due to the high strain energy in the three-membered ring, aziridines are prone to ring-opening reactions, which can lead to the formation of diverse amine products.
Substitution reactions: The presence of the exocyclic methylene group allows for substitution reactions, where different substituents can be introduced to the molecule.
Common Reagents and Conditions:
Basic conditions: Sodium hydroxide (NaOH) is often used to promote deprotonation and subsequent intramolecular addition reactions.
Electrophilic nitrogen sources: Reagents such as iminoiodinane or nitrene precursors are used for aziridination of alkenes.
Major Products Formed: The major products formed from these reactions include various substituted aziridines and amine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Aziridine, 1-methyl-2-methylene- has found significant applications in scientific research, including:
Organic synthesis: It serves as a versatile building block for the synthesis of complex organic molecules due to its high reactivity and ability to undergo ring-opening reactions.
Medicinal chemistry: Derivatives of aziridines have shown potential anticancer activity by inducing DNA damage and targeting cancer cells deficient in nucleotide excision repair pathways.
Mecanismo De Acción
The mechanism of action of aziridine, 1-methyl-2-methylene- involves its high strain energy and reactivity, which facilitate various chemical transformations. In medicinal applications, aziridine derivatives can induce DNA damage by forming bulky DNA adducts, leading to cytotoxic effects in cancer cells . The compound’s ability to undergo ring-opening reactions also plays a crucial role in its reactivity and applications .
Comparación Con Compuestos Similares
Vinylaziridines: These compounds feature a vinyl group attached to the aziridine ring and are known for their reactivity in organic synthesis.
Ethynylaziridines: These derivatives have an ethynyl group attached to the ring and are used in various chemical transformations.
Uniqueness: Aziridine, 1-methyl-2-methylene- is unique due to its exocyclic methylene group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its high strain energy and ability to undergo ring-opening reactions make it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
25012-55-9 |
|---|---|
Fórmula molecular |
C4H7N |
Peso molecular |
69.11 g/mol |
Nombre IUPAC |
1-methyl-2-methylideneaziridine |
InChI |
InChI=1S/C4H7N/c1-4-3-5(4)2/h1,3H2,2H3 |
Clave InChI |
WFNSDYPJGGQENT-UHFFFAOYSA-N |
SMILES canónico |
CN1CC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






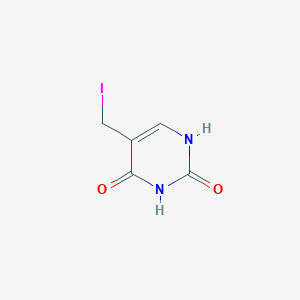
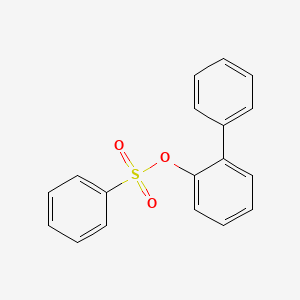

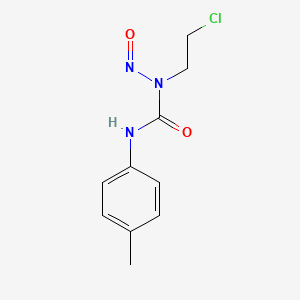
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
